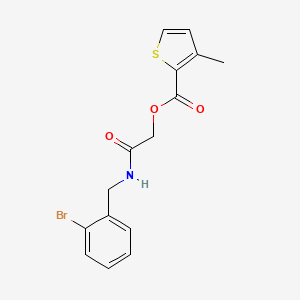

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-carboxylate backbone linked to a 2-bromobenzyl-substituted amide group. Its structure integrates a 3-methylthiophene ring, an oxoethyl spacer, and a brominated aromatic moiety, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUONWIFSRAERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several steps, typically starting with the preparation of 3-methylthiophene-2-carboxaldehyde. This intermediate can be synthesized through a Michael reaction involving mercaptoacetaldehyde and methyl vinyl ketone . The subsequent steps involve the introduction of the bromobenzyl and amino groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on logP and Solubility

| Compound Type | Substituent | Predicted logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 2-Bromobenzyl (Target) | Bromine (aromatic) | 3.8 | 0.15 |

| Methoxybenzyl () | Methoxy | 2.5 | 1.2 |

| Thiazole () | Nitrogen heterocycle | 3.2 | 0.45 |

Research Findings and Contradictions

- Contradiction in Bromine Effects : suggests bromine on thiophene increases electrophilicity, while implies bromobenzyl groups enhance lipophilicity. The target compound’s dual functionality (bromobenzyl + thiophene) may balance these effects .

- Synthesis Efficiency : Buchwald-Hartwig coupling () outperforms Petasis reactions () in yield but requires expensive catalysts .

Biological Activity

2-((2-Bromobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a complex organic compound classified as a thiophene derivative. Its structure includes a thiophene ring, which is known for its diverse biological activities and potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.25 g/mol. The compound features several functional groups, including a bromobenzyl amine and a carboxylate moiety, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity . The presence of the bromobenzyl group may enhance the compound's ability to interact with microbial targets, leading to inhibition of growth or viability.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through multiple pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of the compound on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation | |

| HT-29 | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromobenzyl group may facilitate binding to enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : It may interfere with cell cycle progression, particularly by inducing G1 phase arrest in cancer cells.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being investigated for potential therapeutic applications:

- Drug Development : The compound serves as a lead structure for developing new antimicrobial and anticancer agents.

- Targeted Therapy : Its ability to modulate specific biochemical pathways suggests potential for use in targeted therapies against resistant strains of bacteria or specific types of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.